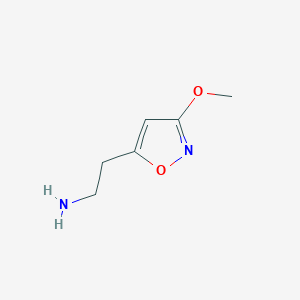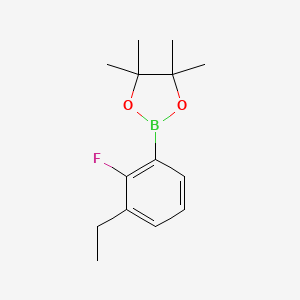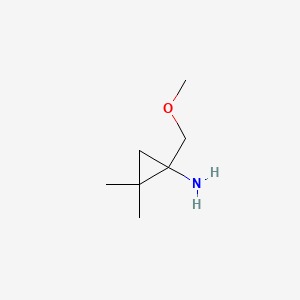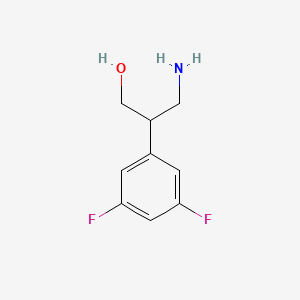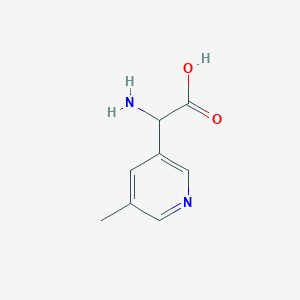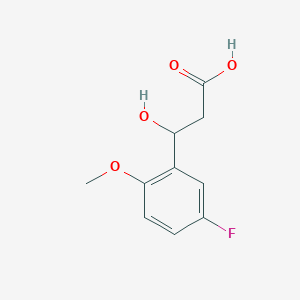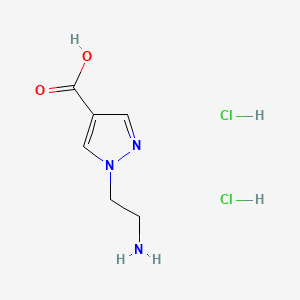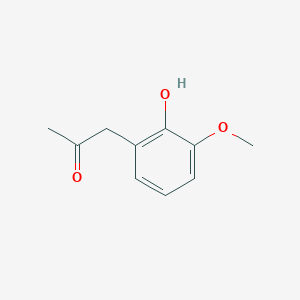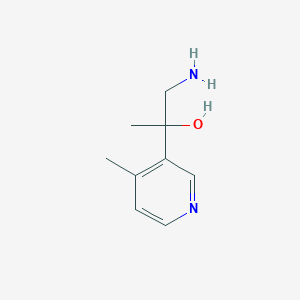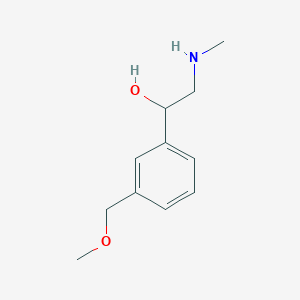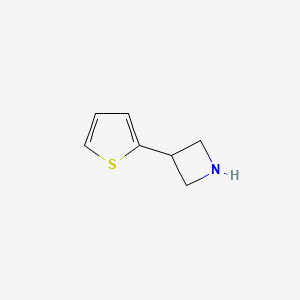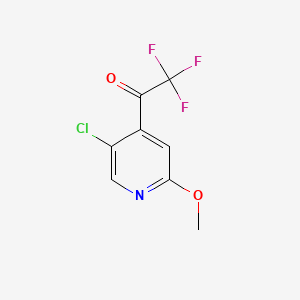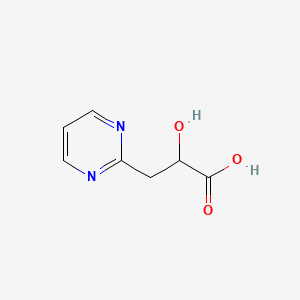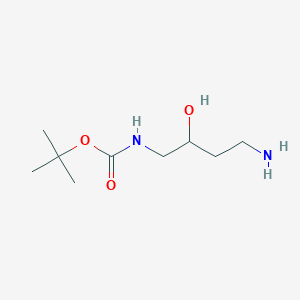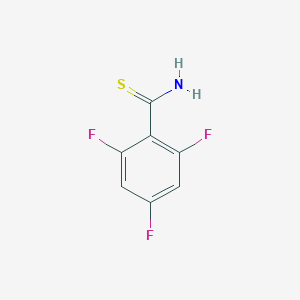
2,4,6-Trifluorobenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluorobenzothioamide is a fluorinated aromatic compound with the molecular formula C7H4F3NS It is characterized by the presence of three fluorine atoms attached to a benzene ring and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluorobenzothioamide typically involves the introduction of the thioamide group into a fluorinated benzene ring. One common method is the reaction of 2,4,6-trifluorobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorobenzothioamide undergoes several types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfonamides or sulfoxides.
Reduction: Reduction of the thioamide group can yield corresponding amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Sulfonamides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trifluorobenzothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzothioamide involves its interaction with molecular targets through its thioamide group and fluorinated benzene ring. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorobenzoic acid: Similar in structure but contains a carboxylic acid group instead of a thioamide group.
2,4,6-Trifluorobenzonitrile: Contains a nitrile group instead of a thioamide group.
2,4,6-Trifluorobenzaldehyde: Contains an aldehyde group instead of a thioamide group.
Uniqueness
2,4,6-Trifluorobenzothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated benzene derivatives. The presence of three fluorine atoms also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4F3NS |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2,4,6-trifluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H4F3NS/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
InChI Key |
VSJQQJVVFZEHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=S)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


